

literature review of DO 710 applications and limitations

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Compound of Interest		
Compound Name:	DO 710	
Cat. No.:	B1230134	Get Quote

It appears there might be some ambiguity in the term "**DO 710**" as it does not correspond to a single, clearly defined entity in the scientific literature based on the initial search. The search results point towards a few possibilities which will be addressed in this guide:

- ABP 710: A biosimilar to the drug Infliximab.
- AC710: A preclinical small molecule inhibitor of platelet-derived growth factor receptor-family kinases.
- "710" as a numerical identifier in clinical trials or as a slang term for cannabis oil, which is less likely given the target audience of researchers and drug development professionals.

This guide will primarily focus on ABP 710 and AC710, providing a comparative overview of their applications and limitations based on available data.

Part 1: ABP 710 (Infliximab Biosimilar)

ABP 710 is a biosimilar to the reference product Infliximab, a chimeric monoclonal antibody that targets tumor necrosis factor alpha (TNF-α).[1][2] Infliximab is used to treat a range of inflammatory autoimmune diseases. As a biosimilar, ABP 710 has been demonstrated to be highly similar to Infliximab in terms of its structural and functional characteristics.[1][2]

Applications of ABP 710



The applications of ABP 710 are the same as its reference product, Infliximab. Clinical trials have been conducted to demonstrate its safety and efficacy in treating moderate to severe rheumatoid arthritis.[3] Based on the established use of Infliximab, the intended applications for ABP 710 include:

- Rheumatoid Arthritis
- · Crohn's Disease
- Ulcerative Colitis
- Ankylosing Spondylitis
- Psoriatic Arthritis
- Plaque Psoriasis

Limitations of ABP 710

The limitations and adverse effects of ABP 710 are expected to be the same as those of Infliximab. These can include:

- Immunogenicity: The development of anti-drug antibodies can lead to a loss of response.
- Infusion-related reactions: These can range from mild to severe.
- Increased risk of infections: Particularly serious infections such as tuberculosis.
- Congestive heart failure: Infliximab products can exacerbate this condition.
- Demyelinating disease: Rare cases have been reported.
- Lupus-like syndrome: This is another rare but potential side effect.

Comparative Data for ABP 710 vs. Infliximab

A comprehensive analytical similarity assessment has shown that ABP 710 has the same amino acid sequence, primary structure, higher-order structure, and biological activities as the infliximab reference product.[1][2]



Feature	ABP 710	Infliximab (Reference Product)
Amino Acid Sequence	Identical	Identical
Primary Structure	Same	Same
Higher Order Structure	Same	Same
Biological Activities	Same	Same
Protein Content & Concentration	Same	Same

Source:[1][2]

Experimental Protocols

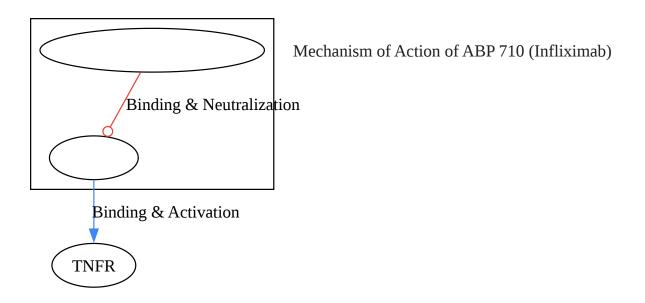
Study to Assess the Safety and Efficacy of ABP 710 in Treating Moderate to Severe Rheumatoid Arthritis Compared to Infliximab (NCT02937701)[3]

- Objective: To compare the efficacy, safety, and immunogenicity of ABP 710 with infliximab in subjects with moderate to severe rheumatoid arthritis on a background of methotrexate.
- Study Design: Randomized, double-blind, active-controlled, parallel-group study.
- Intervention:
 - Experimental Arm: Participants received a 3 mg/kg intravenous (IV) infusion of ABP 710
 on day 1, at weeks 2 and 6, and every 8 weeks thereafter.
 - Active Comparator Arm: Participants received a 3 mg/kg IV infusion of infliximab on day 1, at weeks 2 and 6, and every 8 weeks thereafter.
- Primary Outcome Measures:
 - ACR20 response (a 20% improvement in the American College of Rheumatology criteria)
 at Week 22.
- Secondary Outcome Measures:



 ACR50 and ACR70 responses, change in Disease Activity Score 28 (DAS28-CRP), and safety profiles.

Signaling Pathway



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Part 2: AC710

AC710 is described as a globally selective inhibitor of platelet-derived growth factor receptor (PDGFR) family kinases.[4] It has been investigated as a preclinical development candidate.

Applications of AC710

Based on its mechanism of action targeting PDGFR-family kinases, potential applications for AC710 include:

- Oncology: Specifically in cancers driven by mutations in PDGFR or related kinases, such as certain leukemias. The compound has shown efficacy in a mouse xenograft tumor model using a human leukemia cell line (MV4-11).[4]
- Inflammatory Diseases: Due to the involvement of CSF1R (a PDGFR-family kinase) in inflammatory processes, inhibitors like AC710 could have applications in conditions like rheumatoid arthritis.[4]



Limitations of AC710

As a preclinical candidate, the full limitation profile in humans is not established. However, based on its target and available data, potential limitations could include:

- Toxicity: Kinase inhibitors are often associated with off-target effects and toxicities. The tolerability in humans would need to be determined in clinical trials.
- Resistance: The development of resistance mechanisms is a common limitation of targeted cancer therapies.
- Pharmacokinetics: While rat studies showed improved oral bioavailability compared to earlier compounds, human pharmacokinetics would need to be evaluated.[4]

Comparative Data for AC710

The available data compares AC710 (referred to as compound 22b in the publication) with an earlier compound (18b) and a positive control (compound 1) in preclinical studies.[4]

Compound	Cellular Activity (IC50)	Rat Clearance (CL)	Oral Bioavailability (F%)
18b	+++	High	Low
AC710 (22b)	+++	Substantially Lower	Higher

Source:[4] (Note: Specific quantitative values were not provided in the abstract, but qualitative comparisons were made).

In Vivo Efficacy of AC710 in a Mouse Xenograft Model (MV4-11 cell line)[4]



Treatment Group	Dosage	Outcome
AC710 (22b)	0.3 mg/kg	Temporal inhibition of tumor growth
AC710 (22b)	3 mg/kg	Complete tumor regression
AC710 (22b)	30 mg/kg	Complete tumor regression
Compound 1 (Control)	1 mg/kg	(Positive control, outcome not detailed in abstract)

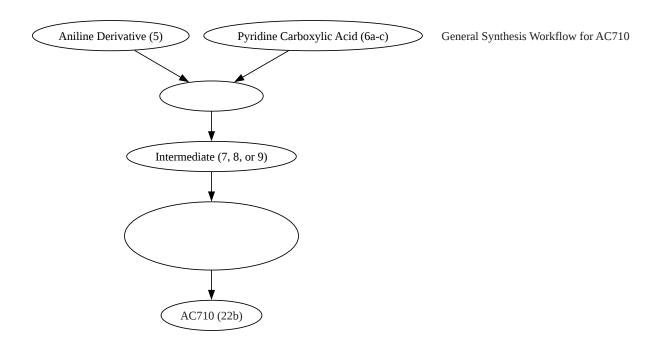
Source:[4]

Experimental Protocols

Synthesis of AC710 (Compound 22b)[4]

The general synthesis involves the condensation of an aniline derivative with a pyridine carboxylic acid, followed by further modifications. A key step for improving the pharmacokinetic profile was the introduction of a 1,2,2,6,6-pentamethyl piperidine analogue.





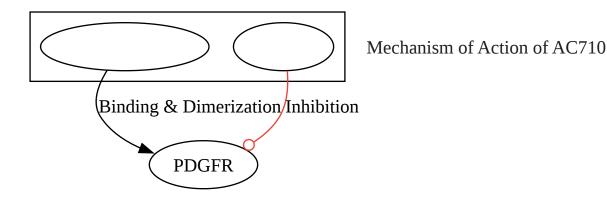
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In Vivo Xenograft Model[4]

- Animal Model: Athymic nude mice.
- Cell Line: MV4-11 (human leukemia cell line with FLT3-ITD mutation).
- Tumor Implantation: Subcutaneous flank-tumor xenograft.
- Treatment: Compound AC710 (22b) was administered at 0.3, 3, and 30 mg/kg for 2 weeks.
- Endpoint: Tumor volume was measured to assess efficacy.

Signaling Pathway





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Conclusion

Without a more specific identifier for "**DO 710**," this guide provides a comparative literature review of two plausible candidates based on the search results: ABP 710 and AC710.

- ABP 710 is a biosimilar of Infliximab with a well-established profile of applications in autoimmune diseases and known limitations based on its reference product.
- AC710 is a preclinical kinase inhibitor with potential applications in oncology and inflammatory diseases, with its limitations yet to be fully determined in human studies.

Researchers and drug development professionals should clarify the specific "**DO 710**" of interest to obtain more targeted information.

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References

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